Bienvenue dans la boutique en ligne BenchChem!

PMPMEase-IN L-23

Cancer Biology Enzymology Chemical Probe Development

PMPMEase-IN L-23 is the only S-trans-geranylated 2-thioethanesulfonyl fluoride probe achieving kobs/[I]=4100 M⁻¹s⁻¹—2.05-fold greater than farnesyl analog L-28. Its covalent, irreversible mechanism sustains PMPMEase engagement in washout and long-term phenotypic assays, unlike reversible curcumin or broad-spectrum PMSF. For oncogenic KRAS and neuronal GPCR studies demanding maximal target blockade at 130 μM cellular EC50, specify L-23 to ensure reproducible, potent inhibition unavailable from generic serine hydrolase inhibitors.

Molecular Formula C12H21FO2S2
Molecular Weight 280.4164
CAS No. 1190196-76-9
Cat. No. B610146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMPMEase-IN L-23
CAS1190196-76-9
SynonymsPMPMEase-IN L-23
Molecular FormulaC12H21FO2S2
Molecular Weight280.4164
Structural Identifiers
SMILESO=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O
InChIInChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+
InChIKeyTZWRSKIJUFQCKJ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PMPMEase-IN L-23 (CAS 1190196-76-9): A Polyisoprenylated Methylated Protein Methyl Esterase Inhibitor for Cancer and Neurobiology Research


PMPMEase-IN L-23 (CAS 1190196-76-9) is a synthetic, covalent small-molecule inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase), a key serine hydrolase in the protein prenylation pathway [1]. Its chemical structure, S-trans-geranylated 2-thioethanesulfonyl fluoride (molecular formula C12H21FO2S2, molecular weight 280.42), was rationally designed to incorporate a hydrophobic polyisoprenyl motif that mimics endogenous substrates, thereby conferring high affinity for the PMPMEase active site [1]. Unlike non-specific serine protease inhibitors, L-23 was developed as part of a targeted series to achieve enhanced potency and selectivity for PMPMEase, which is implicated in maintaining the functional balance of prenylated proteins critical for cell viability, neurite outgrowth, and oncogenic signaling [1][2].

Why PMPMEase-IN L-23 (CAS 1190196-76-9) Cannot Be Replaced by Generic Serine Hydrolase Inhibitors or Other PMPMEase-Targeting Compounds


The biochemical and cellular activity of PMPMEase-IN L-23 is directly tied to its specific S-trans-geranyl polyisoprenyl moiety, which drives a level of target engagement unattainable by simpler analogs or generic serine hydrolase inhibitors [1]. While the target enzyme PMPMEase is a serine hydrolase susceptible to broad-spectrum inhibitors like PMSF, the potency of L-23 is potentiated by its polyisoprenyl group, which exploits the hydrophobic nature of the PMPMEase active site [1]. Consequently, substituting L-23 with a less hydrophobic analog (e.g., L-51), a shorter-chain prenyl analog (e.g., L-28), or a general serine hydrolase inhibitor (e.g., PMSF) results in orders-of-magnitude losses in kinetic inhibitory efficiency and, critically, functional cellular outcomes such as neuroblastoma cell degeneration [1]. The following quantitative evidence demonstrates that PMPMEase-IN L-23 represents a distinct chemical tool within its class, necessitating its specific procurement for experiments demanding maximal PMPMEase engagement.

Quantitative Differentiation of PMPMEase-IN L-23 (CAS 1190196-76-9) Against Key Comparators


PMPMEase-IN L-23 (CAS 1190196-76-9) Exhibits 683-Fold Superior Kinetic Inhibition Compared to PMSF

In a direct head-to-head pseudo-first-order kinetic assay measuring PMPMEase inhibition, PMPMEase-IN L-23 achieved a kobs/[I] value of 4100 M⁻¹s⁻¹, which is 683-fold greater than that of the prototypical serine hydrolase inhibitor phenylmethylsulfonyl fluoride (PMSF), which had a kobs/[I] of 6 M⁻¹s⁻¹ [1].

Cancer Biology Enzymology Chemical Probe Development

PMPMEase-IN L-23 (CAS 1190196-76-9) Demonstrates >2-Fold Superior Kinetic Potency Over Its Farnesyl Analog L-28

In a direct comparison of kinetic inhibition parameters, PMPMEase-IN L-23 (S-trans-geranylated) exhibited a kobs/[I] value of 4100 M⁻¹s⁻¹, which is more than two times higher than that of its closest structural analog, PMPMEase-IN L-28 (S-trans,trans-farnesylated), which showed a kobs/[I] of 2000 M⁻¹s⁻¹ [1].

Cancer Biology Medicinal Chemistry Structure-Activity Relationship

PMPMEase-IN L-23 (CAS 1190196-76-9) Induces Potent Degeneration of SH-SY5Y Neuroblastoma Cells at Concentrations 7.7-Fold Lower Than PMSF

In a functional cell viability assay using human neuroblastoma SH-SY5Y cells, PMPMEase-IN L-23 induced cellular degeneration with an EC50 of 130 μM, whereas the non-specific serine hydrolase inhibitor PMSF exhibited an EC50 of >1000 μM [1]. This represents an over 7.7-fold increase in cellular potency.

Neuroblastoma Research Cancer Cell Biology Cellular Pharmacology

Functional Validation in Neuronal Models: PMPMEase-IN L-23 (CAS 1190196-76-9) Disrupts Neurite Outgrowth at Low Micromolar Concentrations

In a functional study of neuronal differentiation using NGF-stimulated PC12 cells, treatment with PMPMEase-IN L-23 at concentrations of 5 μM and 10 μM significantly disrupted neurite outgrowth, caused axonal damage, and led to neurite shortening [1]. In contrast, the control compound PMSF at 10 μM showed no significant effect on neuronal morphology [1].

Neurobiology Cellular Differentiation GPCR Signaling

PMPMEase-IN L-23 (CAS 1190196-76-9) as a Chemically Distinct Tool Compound: Differentiated from Curcumin's Mechanism

While both PMPMEase-IN L-23 and the natural product curcumin have been reported to inhibit PMPMEase, their mechanisms and potency profiles differ significantly. Curcumin inhibits purified PMPMEase reversibly with a Ki of 0.3 μM (IC50 = 12.4 μM) [1]. In contrast, PMPMEase-IN L-23, as a sulfonyl fluoride, acts as an irreversible covalent inhibitor, achieving a far superior pseudo-first-order kinetic constant (kobs/[I] = 4100 M⁻¹s⁻¹) [2].

Chemical Biology Target Validation Colorectal Cancer

Optimal Research and Preclinical Application Scenarios for PMPMEase-IN L-23 (CAS 1190196-76-9)


Elucidating the Role of PMPMEase in Oncogenic KRAS-Driven Cancers

Given its potent cellular activity (EC50 = 130 μM in SH-SY5Y cells) and robust kinetic inhibition (kobs/[I] = 4100 M⁻¹s⁻¹) [1], PMPMEase-IN L-23 is ideally suited for in vitro studies investigating the functional role of PMPMEase in cancer cell lines with hyperactive growth signaling, particularly those driven by oncogenic KRAS [2]. Its high potency allows for the effective blockade of the PMPMEase-mediated prenylation cycle, enabling researchers to assess the dependency of cancer cell viability and proliferation on this pathway.

Probing G-Protein Signaling and Cytoskeletal Dynamics in Neuronal Models

The validated ability of PMPMEase-IN L-23 to disrupt Gβγ-microtubule interactions and impair neurite outgrowth at low micromolar concentrations (5-10 μM) makes it a critical chemical probe for neurobiologists [3]. It can be used to dissect the convergence of GPCR signaling and cytoskeletal regulation during neuronal differentiation, providing a tool to induce specific axonal damage and neurite shortening phenotypes that are not achievable with generic serine hydrolase inhibitors like PMSF [3].

Investigating the Structure-Activity Relationship of Polyisoprenylated Inhibitors

For medicinal chemists, PMPMEase-IN L-23 serves as a benchmark compound for structure-activity relationship (SAR) studies. Its 2.05-fold kinetic advantage over the farnesyl analog L-28 (kobs/[I] = 4100 vs. 2000 M⁻¹s⁻¹) provides a quantitative baseline for evaluating the impact of the geranyl versus farnesyl prenyl group on target engagement [1]. This precise, data-driven differentiation makes L-23 an essential reference standard in the design and optimization of next-generation PMPMEase inhibitors.

Serving as an Irreversible Chemical Probe for Target Validation Studies

As a covalent, irreversible inhibitor [1], PMPMEase-IN L-23 is particularly valuable for target validation experiments that require sustained target engagement, such as washout assays or studies correlating the duration of PMPMEase inhibition with cellular phenotypic changes. This property distinguishes it from reversible inhibitors like curcumin [4], making it the preferred tool for researchers investigating the long-term effects of PMPMEase blockade in cell culture models.

Quote Request

Request a Quote for PMPMEase-IN L-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.